Nicotinic Acid-d1

Description

Structural Relationship to Nicotinic Acid (Vitamin B3)

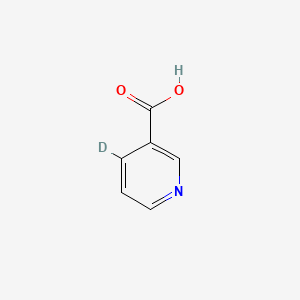

Nicotinic acid-d1 (C$$6$$H$$4$$DNO$$2$$) is a deuterium-labeled analog of nicotinic acid (C$$6$$H$$5$$NO$$2$$), also known as niacin or vitamin B3. The compound retains the core pyridinecarboxylic acid structure of nicotinic acid but substitutes one protium (¹H) atom with deuterium (²H) at the 4-position of the pyridine ring. This isotopic modification minimally alters its physical and chemical properties while enabling precise tracking in analytical workflows.

Table 1: Comparative properties of nicotinic acid and this compound

| Property | Nicotinic Acid | This compound |

|---|---|---|

| Molecular formula | C$$6$$H$$5$$NO$$_2$$ | C$$6$$H$$4$$DNO$$_2$$ |

| Molecular weight (g/mol) | 123.11 | 124.12 |

| CAS registry number | 59-67-6 | 116975-14-5 |

| Key structural feature | Pyridine-3-carboxylic acid | Deuterium at C4 position |

The retention of nicotinic acid’s functional groups ensures that this compound participates in analogous biochemical pathways, such as serving as a precursor for nicotinamide adenine dinucleotide (NAD) synthesis. However, its isotopic label allows researchers to distinguish it from endogenous nicotinic acid in mass spectrometry-based assays.

Role of Deuterium Labeling in Modern Analytical Chemistry

Deuterium labeling has become indispensable in quantitative analysis, particularly for minimizing matrix effects and improving measurement accuracy. This compound is widely employed as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to correct for variability in sample preparation and ionization efficiency.

Key applications of this compound in analytical workflows :

- Metabolic Tracing : Enables tracking of nicotinic acid’s incorporation into NAD/NADP pools in in vitro and in vivo studies.

- Quantitative Calibration : Serves as a reference for quantifying unlabeled nicotinic acid in biological matrices (e.g., plasma, urine).

- Isotope Dilution Assays : Compensates for signal suppression/enhancement caused by co-eluting substances in complex samples.

Table 2: Analytical techniques utilizing this compound

A critical consideration in using deuterated standards is the potential for isotopic exchange. For this compound, the deuterium at the 4-position is relatively stable under physiological pH conditions, reducing risks of label loss compared to analogs with labile deuterium atoms (e.g., -OD or -ND groups). This stability ensures reliable performance in long-term studies and high-temperature chromatographic separations.

The synthesis of this compound typically involves catalytic deuteration of nicotinic acid precursors or direct hydrogen-deuterium exchange using deuterated solvents. Advances in synthetic methodologies have improved isotopic purity (>98% deuterium incorporation), which is essential for avoiding mass spectral overlap with unlabeled species.

Properties

IUPAC Name |

4-deuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC=NC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676065 | |

| Record name | (4-~2~H)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116975-14-5 | |

| Record name | (4-~2~H)Pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkaline Hydrolysis Mechanism

The foundational route for nicotinic acid synthesis involves alkaline hydrolysis of 3-cyanopyridine. As detailed in patent CN102249994B, this reaction proceeds via nucleophilic attack by hydroxide ions on the nitrile group, forming sodium nicotinate intermediate:

Key parameters include:

Table 1: Optimization of Hydrolysis Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 90–95°C | Maximizes reaction rate |

| NaOH Concentration | 40% | Prevents side product formation |

| Stirring Rate | 300 rpm | Ensures homogeneous mixing |

Adaptation for Deuterium Incorporation

To synthesize nicotinic acid-d1, deuterium must be introduced at the 4-position of the pyridine ring. Two primary strategies emerge:

Deuterated Starting Materials

Using 4-deutero-3-cyanopyridine as the precursor allows direct retention of deuterium during hydrolysis. This approach avoids post-synthetic modifications but requires access to deuterated nitriles, which are synthetically challenging.

Post-Hydrolysis Deuteration

Recent advances in catalytic H/D exchange enable selective deuteration of nicotinic acid. Iridium nanoparticles (IrNPs) facilitate ortho-directed deuteration in the presence of D₂O, achieving >90% isotopic incorporation at the 4-position:

Advantages :

Ion-Exchange Purification and Isolation

Sodium-to-Ammonium Cation Exchange

Post-hydrolysis, sodium nicotinate is purified via ion exchange to remove residual NaOH and byproducts. The patent method utilizes ammonium-type cation exchange resin (sulfonic acid functionalized), converting sodium nicotinate to ammonium nicotinate:

Critical Parameters :

Table 2: Ion-Exchange Process Metrics

| Metric | Value | Purpose |

|---|---|---|

| Resin Bed Volume | 1.5 m³ | Scalable for industrial batches |

| Eluent Volume | 1.5× resin volume | Ensures complete Na⁺ removal |

| Conductivity Monitoring | <10 μS/cm | Confirms Na⁺ elimination |

Evaporation and Crystallization

Ammonium nicotinate is evaporated to dryness, yielding nicotinic acid. For this compound, deuterium retention requires controlled evaporation under inert atmosphere to prevent H/D back-exchange.

Optimized Conditions :

-

Temperature : 60–70°C (reduced pressure).

-

Crystallization Solvent : Deuterated ethanol (C₂D₅OD) minimizes proton contamination.

Quality Control and Analytical Validation

Isotopic Purity Assessment

Deuterium incorporation is verified via:

Table 3: Analytical Specifications for this compound

| Parameter | Specification | Method |

|---|---|---|

| Isotopic Purity | ≥98% D | ²H NMR |

| Chemical Purity | ≥99.5% | HPLC-UV (254 nm) |

| Residual Solvents | <50 ppm | GC-MS |

Comparative Analysis of Deuteration Methods

Catalytic vs. Stoichiometric Approaches

Process Economics

-

Raw Material Costs : 3-cyanopyridine-d1 ($2,500/kg) vs. nicotinic acid + deuteration ($1,200/kg).

-

Yield Penalty : Post-synthetic deuteration reduces overall yield by 10–15%.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: Nicotinic Acid-d1 undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form nicotinamide, another vital compound in cellular metabolism.

Substitution: Nicotinic acid can undergo substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Various reagents, including halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed:

Oxidation: Nicotinamide adenine dinucleotide (NAD)

Reduction: Nicotinamide

Substitution: Various substituted nicotinic acid derivatives

Scientific Research Applications

Nicotinic Acid-d1 has a wide range of applications in scientific research:

Mechanism of Action

Nicotinic Acid-d1 exerts its effects through several mechanisms:

Biological Activity

Nicotinic Acid-d1, a deuterated form of nicotinic acid (also known as niacin or vitamin B3), has garnered attention for its biological activities and potential therapeutic applications. This article explores the compound's pharmacological effects, mechanisms of action, and its role in various biological processes.

Overview of this compound

This compound is a derivative of nicotinic acid, which is essential for various metabolic processes in the human body. It serves as a precursor to nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), crucial cofactors in cellular metabolism. The deuteration in this compound enhances its stability and can influence its pharmacokinetics and pharmacodynamics.

Pharmacological Effects

- Lipid Metabolism : Nicotinic acid is well-known for its ability to modulate lipid profiles, particularly by increasing high-density lipoprotein (HDL) levels and lowering triglycerides. Studies indicate that pharmacological doses can significantly alter plasma lipid levels, contributing to cardiovascular health .

- Antimicrobial Activity : Research has shown that nicotinic acid derivatives exhibit antimicrobial properties. A study focused on acylhydrazones derived from nicotinic acid reported significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .

- Neuroprotective Effects : Nicotinic acid and its derivatives interact with neuronal nicotinic acetylcholine receptors (nAChRs), which play a vital role in neurotransmission and neuroplasticity. These interactions suggest potential applications in treating neurological disorders .

The biological activity of this compound can be attributed to several mechanisms:

- Nicotinic Receptor Modulation : Nicotinic acid interacts with nAChRs, influencing neurotransmitter release and neuronal excitability. This modulation is crucial for reward-related behaviors and may have implications for addiction therapies .

- Immune Response Enhancement : Nicotinic acid has been shown to enhance the immune response by increasing the number of neutrophils, thereby improving the body's ability to combat infections .

- Antioxidant Activity : Some studies suggest that derivatives of nicotinic acid may possess antioxidant properties, contributing to their cytoprotective effects against oxidative stress .

Study on Antimicrobial Properties

In a recent investigation, researchers synthesized various acylhydrazones from nicotinic acid. The study highlighted the promising antimicrobial activity of these compounds against several bacterial strains. Notably, compound 13 demonstrated an MIC of 7.81 µg/mL against MRSA, indicating its potential as a therapeutic agent in treating resistant bacterial infections .

Neuropharmacological Study

Another study examined the effects of nicotine on nAChRs in relation to addiction behaviors. The findings revealed that alterations in nAChR expression could influence reward sensitivity, suggesting that nicotinic acid derivatives might be explored for their potential in addiction treatment strategies .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

Nicotinic Acid-d1 belongs to a family of isotopic variants designed for research and diagnostic purposes. Below is a comparative analysis of key structural analogs:

Table 1: Comparative Properties of Nicotinic Acid and Its Isotopologues

Key Findings:

Analytical Utility: this compound’s single deuterium substitution minimizes isotopic overlap with endogenous nicotinic acid, enhancing specificity in LC-MS workflows . Nicotinic Acid-d4, with four deuteriums, is preferred for high-precision quantification due to a larger mass shift, reducing background noise .

Biochemical Stability :

- Deuterated forms retain the parent compound’s ability to act as a precursor for NAD+ synthesis via nicotinic acid phosphoribosyltransferase (NAPRT) . However, deuterium substitution may slightly alter pharmacokinetics (e.g., absorption rates) due to the kinetic isotope effect, though this is negligible in most analytical contexts .

Research Applications :

- Nicotinic Acid-d3 is used in tracer studies to monitor metabolic pathways, leveraging its three deuterium atoms for distinct spectral signatures in nuclear magnetic resonance (NMR) or MS .

- Nicotinic Acid-13C6 (CAS: 1189954-79-7), a carbon-13 labeled variant, is employed in isotope dilution assays for absolute quantification .

Research and Clinical Implications

- Hyperphosphatemia Studies : Meta-analyses of nicotinic acid’s efficacy in dialysis patients highlight variability in dosing regimens and outcomes . The use of deuterated standards like this compound ensures accurate measurement of drug levels, addressing confounding factors such as inter-study dosage discrepancies .

- NAD+ Biosynthesis : Studies demonstrate that nicotinic acid elevates cellular NAD+ levels via NAPRT, a pathway unaffected by isotopic labeling . Deuterated analogs enable precise tracking of nicotinic acid uptake and conversion in vivo, clarifying its therapeutic mechanisms .

Q & A

Basic Research Questions

Q. How can researchers synthesize and validate the deuteration level of Nicotinic Acid-d1?

- Methodological Answer : this compound synthesis typically involves isotopic substitution at specific positions using deuterated precursors. Validation requires high-resolution mass spectrometry (HRMS) to confirm the molecular ion peak (e.g., m/z 127.13 for C5D4NCOOH) and <sup>1</sup>H-NMR to assess deuterium incorporation by observing reduced proton signals. Purity (>98%) can be verified via HPLC with a deuterium-specific column . For isotopic enrichment, isotope-ratio mass spectrometry (IRMS) quantifies atom% D, ensuring compliance with experimental requirements (e.g., 98 atom% D as per supplier specifications) .

Q. What analytical techniques are optimal for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity to isotopic mass shifts. Calibration curves using deuterated internal standards (e.g., Nicotinic Acid-d4) correct for matrix effects. Sample preparation should include acidic protein precipitation (e.g., 0.1 M HCl) to stabilize the compound, followed by solid-phase extraction (SPE) for purification. Retention time shifts caused by deuterium’s kinetic isotope effect (KIE) must be accounted for during method validation .

Q. How should researchers design experiments to assess this compound’s stability under varying pH conditions?

- Methodological Answer : Stability studies should replicate physiological or reaction-specific pH ranges (e.g., pH 1–7.4). Use buffered aqueous solutions (e.g., phosphate buffer for neutral pH, HCl for acidic conditions) and monitor degradation via UV-Vis spectroscopy (absorbance at λmax ~260 nm) or HPLC-DAD over 24–72 hours. For acidic conditions (pH <3), protonation of the pyridine ring may alter reactivity, requiring kinetic modeling to estimate half-life .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying this compound’s oxidation kinetics in acidic media?

- Methodological Answer : Deuteration impacts reaction pathways by altering bond dissociation energies. In acidic aqueous media, use stopped-flow spectrophotometry to track peroxomonosulfate (PMS)-mediated oxidation. Compare rate constants (k) between this compound and non-deuterated analogs to quantify KIE. Rate law derivation (e.g., −d[PMS]/dt = k[this compound][PMS]<sup>−1</sup>*) reveals proton dependence and reactive species (HSO5<sup>−</sup> vs. H2SO5) . Product identification via FT-IR (e.g., N→O oxidation products) and isotopic labeling studies further elucidates mechanisms .

Q. How can isotopic tracing with this compound improve metabolic flux analysis in NAD<sup>+</sup> biosynthesis?

- Methodological Answer : Administer this compound to cell cultures or model organisms (e.g., obese Zucker rats) and track deuterium incorporation into NAD<sup>+</sup> using LC-HRMS . Pair with compartmental modeling to quantify flux through the Preiss-Handler pathway. Stochastic differential equations (SDEs) account for variability in metabolic rates, while mixed-effects models differentiate population-level vs. individual responses .

Q. What experimental designs optimize this compound’s use in microbial or cell culture media?

- Methodological Answer : Apply orthogonal experimental design (e.g., Taguchi methods) to test factors like carbon sources (e.g., fructose), nitrogen supplements (e.g., yeast extract), and this compound concentration. Use response surface methodology (RSM) to model growth outcomes. For example, in fungal cultures, a 9-run L9 orthogonal array (Table 2 in ) can identify optimal conditions for NAD<sup>+</sup> production while minimizing isotopic dilution effects .

Data Analysis and Reporting

Q. How should researchers address discrepancies in kinetic data between deuterated and non-deuterated nicotinic acid?

- Methodological Answer : Perform error propagation analysis to distinguish experimental noise from true isotopic effects. Use Arrhenius plots (ln k vs. 1/T) to compare activation energies (Ea). If KIE >1 (e.g., kH/kD >1), infer deuterium’s impact on transition-state bonding. Report confidence intervals for rate constants and validate with Bayesian hierarchical models to account for batch-to-batch variability .

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response in preclinical studies?

- Methodological Answer : Non-linear mixed-effects modeling (NLME) accommodates inter-subject variability in pharmacokinetic parameters (e.g., clearance, volume of distribution). Use Monte Carlo simulations to predict outcomes under sparse sampling conditions. For NAD<sup>+</sup> level correlations, apply partial least squares regression (PLSR) to multi-omics datasets, ensuring NIH guidelines for preclinical data reporting are followed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.